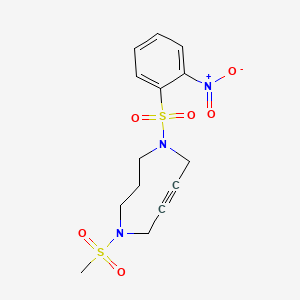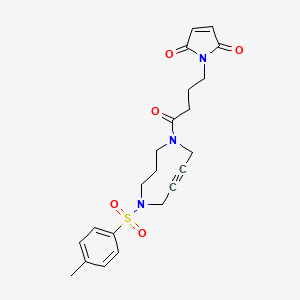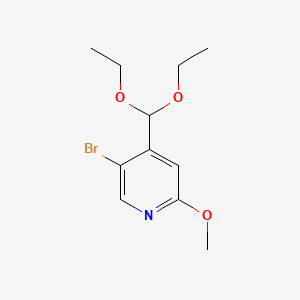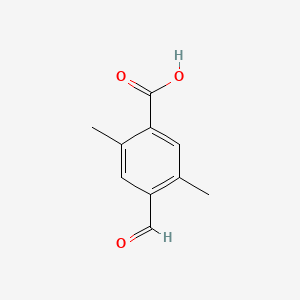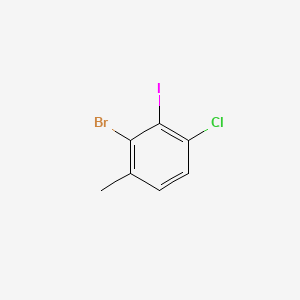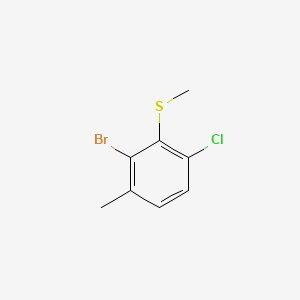
4-Iodo-1-isopropyl-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-1-isopropyl-2-nitrobenzene (4-IIP-NB) is an aromatic compound with a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, pesticides, and other compounds, and it has been studied for its potential use in medical applications. 4-IIP-NB is a stable and relatively non-toxic compound that has been used in a variety of laboratory experiments.
科学研究应用
4-Iodo-1-isopropyl-2-nitrobenzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of new compounds and as a catalyst in organic reactions. It has also been used in the synthesis of pharmaceuticals, pesticides, and other compounds. Additionally, this compound has been studied for its potential use in medical applications, such as in the treatment of cancer and other diseases.
作用机制
The mechanism of action of 4-Iodo-1-isopropyl-2-nitrobenzene is not yet fully understood. It is believed that it acts as an electron acceptor, which allows it to form covalent bonds with other molecules. It is also believed to act as a catalyst, which helps to facilitate certain reactions. Additionally, this compound has been found to interact with certain enzymes, which may be involved in the regulation of biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. Studies have shown that this compound can interact with certain enzymes, which may be involved in the regulation of biochemical and physiological processes. Additionally, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
4-Iodo-1-isopropyl-2-nitrobenzene has several advantages for use in laboratory experiments. It is a stable and relatively non-toxic compound, and it has a wide range of applications in scientific research. Additionally, it is relatively easy to synthesize, and it can be used in a variety of reactions. However, this compound also has some limitations. It is not soluble in water, and it can be difficult to store and handle. Additionally, it can be difficult to control the reaction conditions when using this compound in laboratory experiments.
未来方向
There are several potential future directions for 4-Iodo-1-isopropyl-2-nitrobenzene. Further research could be conducted to explore its potential use in medical applications, such as in the treatment of cancer and other diseases. Additionally, research could be conducted to explore its potential use as a catalyst in organic reactions. Furthermore, research could be conducted to explore its potential to interact with certain enzymes, which could be involved in the regulation of biochemical and physiological processes. Finally, research could be conducted to explore its potential to act as an electron acceptor, which could be beneficial in the synthesis of new compounds.
合成方法
4-Iodo-1-isopropyl-2-nitrobenzene can be synthesized in a variety of ways. The most common method is the nitration of 4-iodo-1-isopropylbenzene with nitric acid in the presence of sulfuric acid. The reaction is exothermic, and the resulting product is this compound. Other methods of synthesis include the reaction of 4-iodo-1-isopropylbenzene with nitric acid in the presence of a base such as sodium hydroxide, the reaction of 4-iodo-1-isopropylbenzene with nitrous acid, and the reaction of 4-iodo-1-isopropylbenzene with nitrosyl chloride.
属性
IUPAC Name |
4-iodo-2-nitro-1-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJWSXGCZHIFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)
